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Abstract

SLU-10482 is a novel aryl acetamide triazolopyridazine derivative identified as a highly potent
inhibitor of Cryptosporidium parvum, the primary causative agent of the diarrheal disease
cryptosporidiosis. Originating from a research program at Saint Louis University, this compound
has demonstrated significant in vitro activity against the parasite and promising in vivo efficacy
in a murine model of infection. This technical guide provides a comprehensive overview of the
discovery, biological activity, and experimental methodologies associated with SLU-10482,
intended for researchers, scientists, and professionals in the field of drug development.

Discovery and Origin

SLU-10482 was discovered through a structure-activity relationship (SAR) study focused on
aryl acetamide triazolopyridazines aimed at identifying novel treatments for cryptosporidiosis.[1]
The research was conducted by a team of scientists at Saint Louis University in collaboration
with the University of Vermont Larner College of Medicine. The compound, also referred to as
compound 52 in the primary literature, emerged as the most potent analog from a series of 70
synthesized compounds, building upon a previous lead compound, SLU-2633.[1] The
nomenclature "SLU" strongly indicates its origin at Saint Louis University, a hub for medicinal
chemistry and infectious disease research.
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Biological Activity

SLU-10482 is characterized as a potent anti-parasitic agent specifically targeting
Cryptosporidium parvum. Its primary biological effect is the inhibition of parasitic growth within
host cells.

In Vitro Potency

The compound has demonstrated remarkable potency in in vitro assays using human ileocecal
adenocarcinoma (HCT-8) cells infected with Cryptosporidium parvum.

In Vivo Efficacy

In a significant advancement from its predecessors, SLU-10482 has shown superior oral
efficacy in an immunocompromised mouse model of Cryptosporidium infection.[1][2]

Quantitative Data

The following table summarizes the key quantitative data for SLU-10482 and its parent
compound, SLU-2633.

hERG
. ED90 (mgl/kg Inhibition (%)
Chemical EC50 (uM) vs. .
Compound BID) in mouse  at 30 uM
Structure C. parvum L
model (Binding
Assay)

2-(4-(4-fluoro-3-
(trifluoromethyl)p
henyl)piperazin-
SLU-10482 (52) 1-yl)-N-([1][3] 0.07 <5 43
[4]triazolo[4,3-
b]pyridazin-6-

yl)acetamide

SLU-2633 (1) N/A 0.17 N/A 46
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Data extracted from "Structure Activity Relationship Studies of the Aryl Acetamide
Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine".[1]

Experimental Protocols
Synthesis of SLU-10482

A general synthetic scheme for SLU-10482 is provided in the primary literature.[1] While a
detailed, step-by-step protocol is not explicitly published, the synthesis can be achieved
through standard organic chemistry techniques. The synthesis involves the coupling of an aryl
alkynyl acetic acid intermediate with a piperazine intermediate, followed by a nucleophilic
aromatic substitution.[1]

General Procedure:

o Amide Coupling: The synthesis begins with an amide coupling reaction between an
appropriately substituted aryl alkynyl acetic acid and a piperazine intermediate. The reaction
is typically carried out using standard coupling reagents.

o Deprotection: The resulting intermediate is then deprotected, often using an acid such as
trifluoroacetic acid (TFA), to yield the piperazine intermediate.

e Nucleophilic Aromatic Substitution: The final step involves a nucleophilic aromatic
substitution reaction between the deprotected piperazine intermediate and a suitable
triazolopyridazine derivative. This reaction is often facilitated by microwave irradiation to
drive the reaction to completion.[1]

« Purification: The final product, SLU-10482, is purified using techniques such as normal
phase flash chromatography.[1] The structure and purity are confirmed by 1H, 13C, and 19F
NMR spectroscopy and HPLC analysis.[1]

In Vitro Anti-Cryptosporidial Assay

The in vitro potency of SLU-10482 was determined using a Cryptosporidium parvum-infected
HCT-8 cell-based assay.[1]

Methodology:
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e Cell Culture: Human ileocecal adenocarcinoma (HCT-8) cells are maintained in appropriate
cell culture media (e.g., RPMI 1640 supplemented with fetal bovine serum and antibiotics) in
a controlled environment (37°C, 5% CO2).

o Parasite Infection: Subconfluent HCT-8 cell monolayers are infected with C. parvum oocysts.

o Compound Treatment: The infected cells are treated with a serial dilution of the test
compounds, including SLU-10482, for a specified period (e.g., 48 hours).

» Assessment of Parasite Growth: The extent of parasite inhibition is quantified. This can be
achieved through various methods, such as immunofluorescence microscopy to visualize
and count parasitic foci or by using quantitative PCR (qPCR) to measure parasite DNA.

o Data Analysis: The half-maximal effective concentration (EC50) is calculated from the dose-
response curves.

In Vivo Efficacy Study

The in vivo efficacy of SLU-10482 was evaluated in an immunocompromised mouse model of
cryptosporidiosis.[1]

Methodology:

Animal Model: Immunocompromised mice (e.g., NOD SCID gamma (NSG) mice) are used
for the study.

Infection: Mice are infected with C. parvum oocysts.

Treatment: Following the establishment of infection, the mice are orally administered with
SLU-10482 twice daily for a defined period (e.g., four days).

Monitoring: The parasitic load in the feces is monitored using gPCR at different time points
during and after treatment to assess the efficacy of the compound.[1]

Signaling Pathways and Experimental Workflows

While the precise molecular target of SLU-10482 is currently unknown, its activity is directed
against the Cryptosporidium parvum parasite.[1] The infection of host intestinal epithelial cells
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by C. parvum is known to modulate several host cell signaling pathways. By inhibiting the
parasite, SLU-10482 indirectly affects these pathways.
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Caption: Modulation of host cell signaling by C. parvum and inhibition by SLU-10482.
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In Vitro Anti-Cryptosporidial Assay Workflow
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Caption: Workflow for the in vitro evaluation of SLU-10482.
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In Vivo Efficacy Study Workflow
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Caption: Workflow for the in vivo evaluation of SLU-10482.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [SLU-10482: A Potent Triazolopyridazine Derivative for
the Treatment of Cryptosporidiosis]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b14083517#slu-10482-discovery-and-origin]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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